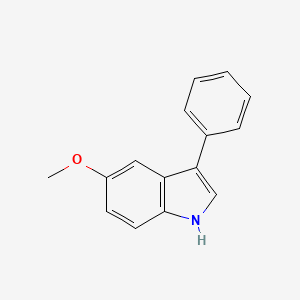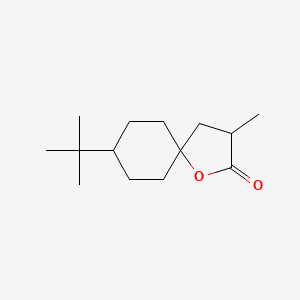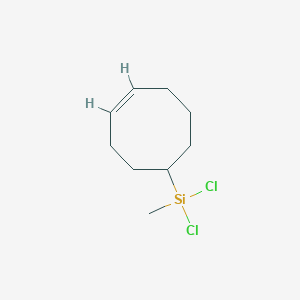
5-methoxy-3-phenyl-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-methoxy-3-phenyl-1H-indole is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Métodos De Preparación
The synthesis of 5-methoxy-3-phenyl-1H-indole can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde in the presence of an acid catalyst . Another method involves the treatment of 5-methoxyindole with sodium hydroxide and phenylsulfonyl chloride in the presence of a catalytic amount of tetrabutylammonium bromide . Industrial production methods often utilize these synthetic routes with optimized reaction conditions to achieve high yields and purity.
Análisis De Reacciones Químicas
5-methoxy-3-phenyl-1H-indole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring. .
Major products formed from these reactions include substituted indoles, which can have various functional groups attached to the indole ring, enhancing their biological activity and chemical properties.
Aplicaciones Científicas De Investigación
5-methoxy-3-phenyl-1H-indole has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 5-methoxy-3-phenyl-1H-indole involves its interaction with various molecular targets and pathways. It can bind to specific receptors and enzymes, modulating their activity and leading to therapeutic effects. For example, some indole derivatives have been shown to inhibit enzymes involved in cancer cell proliferation and induce apoptosis in cancer cells .
Comparación Con Compuestos Similares
5-methoxy-3-phenyl-1H-indole can be compared with other similar compounds, such as:
5-methoxyindole: A simpler indole derivative with similar chemical properties but different biological activities.
3-phenylindole: Another indole derivative with a phenyl group at the 3-position, which may have different reactivity and biological effects.
5-fluoro-3-phenyl-1H-indole: A fluorinated derivative with enhanced biological activity and potential therapeutic applications.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity, making it a valuable compound for scientific research and potential therapeutic applications.
Propiedades
Número CAS |
56366-26-8 |
|---|---|
Fórmula molecular |
C15H13NO |
Peso molecular |
223.27 g/mol |
Nombre IUPAC |
5-methoxy-3-phenyl-1H-indole |
InChI |
InChI=1S/C15H13NO/c1-17-12-7-8-15-13(9-12)14(10-16-15)11-5-3-2-4-6-11/h2-10,16H,1H3 |
Clave InChI |
HECFLCMJQQSTOE-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(C=C1)NC=C2C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Cyclopenta[b]pyrano[3,2-f]quinoline](/img/structure/B11883382.png)






![Ethyl 4-amino-6-methyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxylate](/img/structure/B11883444.png)



![(8'R)-Octahydro-1'H-spiro[[1,3]dioxolane-2,2'-naphthalene]-8'-carbonitrile](/img/structure/B11883466.png)
